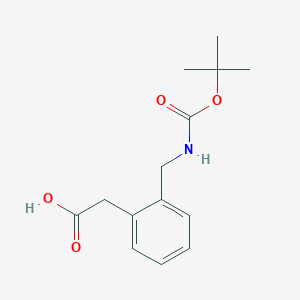

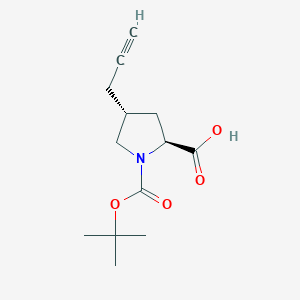

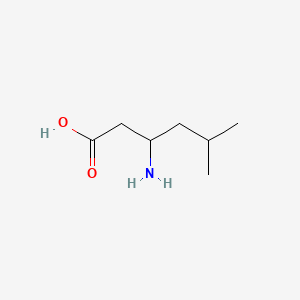

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid, or t-Boc-Pyrrolidine-2-carboxylic acid (t-Boc-Pyr-2-COOH) for short, is a versatile organic compound with a wide range of applications in the field of synthetic organic chemistry. It is a common building block for the synthesis of a variety of complex organic molecules, and has been used in the synthesis of biologically active compounds such as peptides, peptidomimetics, and peptidomimetic libraries. It has also been used in the synthesis of drug molecules and other bioactive compounds.

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Conformation

- The compound exhibits interesting structural properties, such as the adoption of an envelope conformation in the pyrrolidine ring. This aspect is crucial in crystallography and material science, contributing to the understanding of molecular interactions and stability (Jing Yuan et al., 2010).

Synthesis and Design of Influenza Neuraminidase Inhibitors

- This compound serves as a core structure in the synthesis of potent inhibitors of influenza neuraminidase, a key target in antiviral drug development. Its utility in creating analogues with significant inhibitory action against influenza virus demonstrates its potential in pharmaceutical research (G. T. Wang et al., 2001).

Conformation and Hydrogen Bonding in Molecular Structures

- The orientation of the carbamate and amide in this compound showcases the significance of hydrogen bonding and dipole interactions, which are pivotal in designing molecules with desired properties for various scientific applications (P. Baillargeon et al., 2014).

Role in the Synthesis of Antilipidemic Agents

- The compound is used in synthesizing enantiomers of novel antilipidemic agents. Its role in obtaining optically active carboxylic acids, which are crucial in lowering plasma triglyceride and cholesterol, highlights its importance in medicinal chemistry (T. Ohno et al., 1999).

Asymmetric Catalysis

- It is instrumental in asymmetric catalysis, aiding in the production of chiral compounds. This application is significant in the synthesis of various bioactive molecules and pharmaceuticals (Dai Terakado et al., 2006).

Synthesis of Glutamic Acid Analogues

- The compound is involved in the synthesis of glutamic acid analogues, which are essential in biochemical research and drug development (B. P. Hart et al., 1999).

Synthesis of Novel Antibacterial Compounds

- It serves as a starting material for synthesizing new compounds with antibacterial properties. This application is crucial in the ongoing fight against microbial resistance and the development of new antibiotics (Amit A. Pund et al., 2020).

Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives

- The compound plays a role in the asymmetric synthesis of piperidinedicarboxylic acid derivatives, which are valuable in the development of novel pharmaceuticals and research in organic chemistry (C. Xue et al., 2002).

Eigenschaften

IUPAC Name |

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-ynylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-5-6-9-7-10(11(15)16)14(8-9)12(17)18-13(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,15,16)/t9-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBBSZBBZZUEMF-ZJUUUORDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376073 |

Source

|

| Record name | Boc-(R)-4-(2-propynyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid | |

CAS RN |

959581-98-7 |

Source

|

| Record name | Boc-(R)-4-(2-propynyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

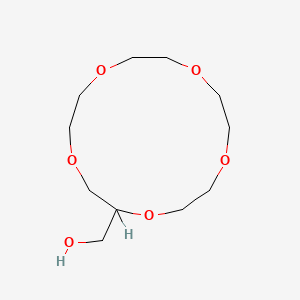

![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1271931.png)